2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole
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Overview
Description
2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a cyclopropyl group at the 2-position and a nitrophenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a cyclopropylamine derivative with a nitrophenyl-substituted aldehyde or ketone, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Cyclopropyl-5-(3-nitrophenyl)-1,3,4-oxadiazole: This compound has a similar structure but features an oxadiazole ring instead of an imidazole ring.
2-Cyclopropyl-5-(3-nitrophenyl)-1,2,4-triazole: Another similar compound with a triazole ring.
Uniqueness: 2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole is unique due to its specific substitution pattern and the presence of both cyclopropyl and nitrophenyl groups.
Properties
Molecular Formula |
C12H11N3O2 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-cyclopropyl-5-(3-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C12H11N3O2/c16-15(17)10-3-1-2-9(6-10)11-7-13-12(14-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,13,14) |
InChI Key |
ZLKJYTFSSRPKGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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